molecular formula C15H20NOP B14667408 1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one CAS No. 39968-79-1

1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one

Katalognummer: B14667408
CAS-Nummer: 39968-79-1
Molekulargewicht: 261.30 g/mol
InChI-Schlüssel: GKFDXEYBUIZOGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one is a complex organic compound that features a unique combination of a phenyl group, a pyrrolidine ring, and a tetrahydrophosphinine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups like halides or alkyl groups .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other heterocyclic molecules with a pyrrolidine ring or a tetrahydrophosphinine core. Examples include:

Uniqueness

1-Phenyl-4-(pyrrolidin-1-yl)-1,2,3,6-tetrahydro-1lambda~5~-phosphinin-1-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Eigenschaften

CAS-Nummer

39968-79-1

Molekularformel

C15H20NOP

Molekulargewicht

261.30 g/mol

IUPAC-Name

1-phenyl-4-pyrrolidin-1-yl-3,6-dihydro-2H-1λ5-phosphinine 1-oxide

InChI

InChI=1S/C15H20NOP/c17-18(15-6-2-1-3-7-15)12-8-14(9-13-18)16-10-4-5-11-16/h1-3,6-8H,4-5,9-13H2

InChI-Schlüssel

GKFDXEYBUIZOGO-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=CCP(=O)(CC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.